4-Hydroxy-4-(4-nitrophenyl)butan-2-one

Catalog No.
S1934850
CAS No.
57548-40-0
M.F
C10H11NO4
M. Wt
209.2 g/mol
Availability
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4-Hydroxy-4-(4-nitrophenyl)butan-2-one

CAS Number

57548-40-0

Product Name

4-Hydroxy-4-(4-nitrophenyl)butan-2-one

IUPAC Name

4-hydroxy-4-(4-nitrophenyl)butan-2-one

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

InChI

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3

InChI Key

DKESASVLMZGECV-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O

4-Hydroxy-4-(4-nitrophenyl)butan-2-one (CAS 57548-40-0) is a stable, solid β-hydroxy ketone, an aldol adduct of p-nitrobenzaldehyde and acetone. Its structure, featuring a reactive hydroxyl group, a ketone, and a para-positioned nitro group, makes it a versatile intermediate for synthesizing more complex molecules, particularly heterocyclic compounds and structures requiring a latent p-aminophenyl group. Unlike in-situ generation from starting materials, this compound offers a purified, ready-to-use building block for multi-step synthetic workflows.

Substitution of this specific compound often leads to failure in achieving the target molecule and desired biological activity. Using the meta-nitro isomer, for example, results in a completely different class of compounds, such as the L/N-type calcium channel blocker Cilnidipine, rather than the distinct scaffolds accessible from the para-isomer. Furthermore, opting to generate the adduct in-situ from p-nitrobenzaldehyde and acetone introduces process variables, catalyst requirements (e.g., L-proline), and purification steps that are bypassed by procuring this specific, pre-formed intermediate. The precise para-nitro configuration is non-negotiable for accessing specific downstream products, such as certain high-potency enzyme inhibitors.

Precursor to High-Potency α-Glucosidase Inhibitors

The 1,4-dihydropyridine (DHP) synthesized from this para-nitro precursor (specifically, diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) exhibits potent inhibitory activity against yeast α-glucosidase, with an IC50 value of 69.3 µM. This represents a significant increase in potency compared to the standard drug, acarbose, which has an IC50 of 937 µM under the same conditions.

Evidence DimensionYeast α-Glucosidase Inhibition (IC50)
Target Compound Data69.3 µM (for the downstream DHP product)
Comparator Or BaselineAcarbose (standard drug): 937 µM
Quantified Difference>13-fold more potent than the standard drug
ConditionsIn vitro assay against yeast α-glucosidase.

For researchers developing novel therapeutics for metabolic disorders, this specific precursor is essential for accessing lead compounds with substantially higher potency than established benchmarks.

Critical Isomer Specificity for Targeted Synthesis

The biological application of downstream products is strictly dependent on the nitro group's position. The para-isomer (CAS 57548-40-0) is a precursor for compounds evaluated as α-glucosidase inhibitors. In contrast, the meta-isomer is the required building block for synthesizing L/N-type calcium channel blockers such as Cilnidipine. The isomers are not interchangeable for these distinct therapeutic targets.

Evidence DimensionSynthetic Application Target
Target Compound DataPrecursor for potent α-glucosidase inhibitors.
Comparator Or BaselineMeta-nitro isomer: Precursor for L/N-type calcium channel blockers (e.g., Cilnidipine).
Quantified DifferenceQualitatively different biological target classes.
ConditionsEstablished synthetic routes in medicinal chemistry.

Procuring the correct, specified isomer is non-negotiable to prevent the synthesis of incorrect final molecules, saving significant time and resources in any drug discovery or development program.

Process Simplification: Bypassing In-Situ Aldol Condensation

This compound is the direct product of the aldol condensation between p-nitrobenzaldehyde and acetone, a reaction that often requires catalysis (e.g., L-proline) and can be performed in various media, including aqueous micellar solutions to improve green chemistry metrics. Procuring the isolated adduct eliminates the need for the end-user to perform this reaction, manage the catalyst, and undertake the subsequent workup and purification steps.

Evidence DimensionSynthetic Workflow Step
Target Compound DataReady-to-use, purified intermediate.
Comparator Or BaselineIn-situ generation from p-nitrobenzaldehyde and acetone.
Quantified DifferenceEliminates one full synthetic and purification step.
ConditionsStandard laboratory or industrial synthesis.

This provides a direct process advantage, saving time, labor, and resources while ensuring consistent quality for subsequent reactions, making it a cost-effective choice for multi-step syntheses.

Key Precursor for High-Potency 1,4-Dihydropyridine Enzyme Inhibitors

This compound is the right choice for research programs focused on synthesizing 1,4-dihydropyridine libraries targeting enzyme inhibition. Its use is validated in the creation of α-glucosidase inhibitors that are over an order of magnitude more potent than the standard drug acarbose, making it critical for lead optimization campaigns in metabolic disease research.

Development of Scaffolds with a p-Aminophenyl Moiety

Ideal for syntheses where a p-aminophenyl group is required in the final product. The p-nitro group on this stable intermediate can be reliably reduced to the corresponding amine late in a synthetic sequence, providing a versatile handle for constructing pharmacophores or functional materials.

Streamlined Synthesis of Functionalized Heterocycles

In workflows where process efficiency is paramount, this pre-formed adduct serves as a direct starting material for cyclization reactions. By eliminating the initial aldol condensation step, it accelerates the production of target heterocycles, reduces solvent and catalyst waste, and simplifies overall process control.

XLogP3

0.6

Dates

Last modified: 07-22-2023

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